4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes dichlorophenyl, fluorophenyl, and quinolinecarboxamide groups
Preparation Methods
The synthesis of 4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The dichlorophenyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity. The quinoline core plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with different substituents. For example:
- 4-(2,4-Dichlorophenyl)-N-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(2,4-Dichlorophenyl)-N-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
These compounds share a similar quinoline core but differ in the substituents attached to the phenyl groups. The uniqueness of 4-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23Cl2FN2O2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H23Cl2FN2O2/c1-13-21(24(32)30-18-7-5-4-6-17(18)28)22(15-9-8-14(26)10-16(15)27)23-19(29-13)11-25(2,3)12-20(23)31/h4-10,22,29H,11-12H2,1-3H3,(H,30,32) |
InChI Key |
GNQQKCWKSDJMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.